Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate
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Overview
Description
Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-bromobenzoate with 2-phenyl-1,3-thiazolidine-4-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its neuroprotective and anti-neuroinflammatory effects.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to modulate gene expression .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar biological activities.
Ethyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
Molecular Formula |
C19H19NO3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 4-(5-methyl-4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate |
InChI |
InChI=1S/C19H19NO3S/c1-3-23-19(22)15-9-11-16(12-10-15)20-17(21)13(2)24-18(20)14-7-5-4-6-8-14/h4-13,18H,3H2,1-2H3 |
InChI Key |
BHAVOXLQOYWZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(SC(C2=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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